N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
This compound, a benzothiazole-based carboxamide hydrochloride derivative, features a 6-methylbenzo[d]thiazole moiety linked via a dimethylaminopropyl chain to a second benzothiazole carboxamide group. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2.ClH/c1-14-9-10-16-18(13-14)28-21(23-16)25(12-6-11-24(2)3)20(26)19-22-15-7-4-5-8-17(15)27-19;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCPKTKAEMWTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the dimethylamino propyl group and the carboxamide functionality. Common reagents used in these steps include thionyl chloride, dimethylamine, and various coupling agents. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can lead to a wide range of products, depending on the nucleophile employed.
Scientific Research Applications
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. It belongs to the class of benzamide derivatives, containing a carboxamide group attached to a benzene ring and a thiazole ring, a heterocyclic structure containing sulfur and nitrogen atoms. The presence of the dimethylamino propyl group enhances its molecular complexity, influencing its reactivity and biological properties.
Potential Applications
This compound may serve as a lead in the development of new anti-inflammatory agents or other therapeutic drugs. Its structural features make it suitable for modification to enhance efficacy or reduce side effects.
Biological activity
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride inhibits pro-inflammatory cytokines and may be useful in treating inflammatory diseases, also exhibiting activity against certain bacterial strains.
Antimicrobial and Antiproliferative Agents
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives are studied for their pharmacological activities as newly synthesized compounds to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Anti-inflammatory potency
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has anti-inflammatory properties and may be a 5-lipoxygenase (5-LOX) inhibitor .
Data Table
Case studies
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural differentiator is the 6-methyl group on the benzothiazole ring. Comparisons with analogs highlight how substituent variations influence biological activity and physicochemical properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in compound 6d enhances VEGFR-2 binding affinity (IC₅₀ = 0.18 μM) compared to methyl or methoxy substituents, likely due to increased electrophilicity.
- Linker Flexibility: The dimethylaminopropyl chain in the target compound may improve membrane permeability relative to rigid thiadiazole-thioacetamide (6d) or benzoylphenyl (31) linkers .
- Solubility : The hydrochloride salt in the target compound and its methoxy analog enhances aqueous solubility compared to neutral derivatives like 6d.
Pharmacological Activity
Anticancer Activity :
- Compound 6d demonstrated potent antiproliferative activity (IC₅₀ = 2.3–4.8 μM against MCF-7, HepG2) via VEGFR-2 inhibition and apoptosis induction. The target compound’s methyl group may reduce potency but improve metabolic stability.
- Thiazole-4-carboxamide derivatives (e.g., compound 31 ) showed moderate activity in cell cycle arrest (G2/M phase), suggesting shared mechanisms with benzothiazole carboxamides.
Kinase Inhibition :
Molecular docking studies for 6d revealed hydrogen bonding with VEGFR-2’s Glu883 and Cys915. The target compound’s methyl group may sterically hinder similar interactions, necessitating structural optimization for kinase targeting.
Physicochemical and ADMET Properties
- LogP and Solubility : The target compound’s logP (predicted ~3.5) is lower than 6d (logP ~4.1) due to the hydrophilic hydrochloride salt, aligning with improved bioavailability .
- Metabolic Stability : Methyl groups generally reduce oxidative metabolism compared to nitro or methoxy substituents, as seen in compound 6d’s shorter plasma half-life .
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzamide derivatives. Its unique structural features, including a carboxamide group and thiazole rings, suggest significant potential for various biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₃₁ClN₃O₂S₂. The compound's structure includes:
- Dimethylamino propyl group : Enhances solubility and biological activity.
- Benzothiazole rings : Associated with diverse pharmacological effects.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₃₁ClN₃O₂S₂ |
| Molecular Weight | 389.9 g/mol |
| CAS Number | 1216545-54-8 |
Pharmacological Potential
The compound exhibits a range of biological activities, primarily due to its thiazole and benzamide moieties. Research indicates the following potential activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may exhibit similar effects against various pathogens .
- Anti-inflammatory Effects : The structural components may contribute to its potential as an anti-inflammatory agent, with benzothiazole derivatives commonly recognized for such properties .
- Anticonvulsant Activity : Compounds with similar structures have demonstrated anticonvulsant effects in preclinical studies, indicating potential therapeutic applications in seizure disorders .
Case Studies and Research Findings
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Antimicrobial Studies :
- A study evaluated various benzothiazole derivatives for their antimicrobial efficacy. Compounds similar to N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide showed minimum inhibitory concentrations (MICs) ranging from 0.02 to 0.12 μg/mL against drug-susceptible strains of Mycobacterium tuberculosis .
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Neurotoxicity Evaluation :
- In a comparative study on neurotoxicity, several thiazole derivatives were assessed for their cytotoxicity levels. Compounds exhibiting better pharmacological profiles also demonstrated lower neurotoxicity, suggesting that modifications in the structure can enhance safety profiles while maintaining efficacy .
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Anti-inflammatory Mechanisms :
- Research has indicated that benzothiazole derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This mechanism highlights the therapeutic promise of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide in treating inflammatory diseases .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
